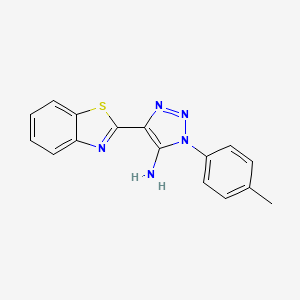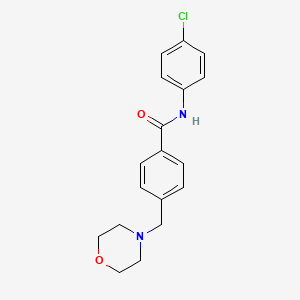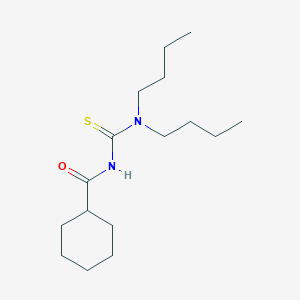![molecular formula C15H12N4O5 B4945122 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B4945122.png)
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide is an organic compound that features a benzene ring substituted with a nitrobenzoyl group and two carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzene derivative is then subjected to amidation reactions to introduce the carboxamide groups. This can be done using reagents such as ammonia or amines in the presence of catalysts.
Coupling Reaction: The final step involves coupling the nitrobenzoyl group with the benzene-1,3-dicarboxamide moiety. This can be achieved using coupling agents like carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or carboxamide groups are replaced by other functional groups.
Hydrolysis: The carboxamide groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Halides, alkoxides, amines.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.
Major Products
Reduction: 5-[(3-aminobenzoyl)amino]benzene-1,3-dicarboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 5-[(3-nitrobenzoyl)amino]benzoic acid and related carboxylic acids.
Applications De Recherche Scientifique
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Pharmaceuticals: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Chemical Research: Utilized as a building block in organic synthesis and for studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(3-aminobenzoyl)amino]benzene-1,3-dicarboxamide: Similar structure but with an amino group instead of a nitro group.
Benzene-1,3,5-tricarboxamide: Lacks the nitrobenzoyl group but has three carboxamide groups.
Uniqueness
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide is unique due to the presence of both nitro and carboxamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c16-13(20)9-4-10(14(17)21)6-11(5-9)18-15(22)8-2-1-3-12(7-8)19(23)24/h1-7H,(H2,16,20)(H2,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMXNOZRHDDRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 2-[(4-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4945048.png)
SULFAMOYL})AMINE](/img/structure/B4945059.png)
![2-[(4-chlorobenzyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4945074.png)
![ethyl 4-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4945079.png)
![N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4945080.png)
![1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4945083.png)
![N-[2-(3-pyridinyloxy)ethyl]-1,3-benzothiazole-6-carboxamide trifluoroacetate](/img/structure/B4945092.png)
![N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B4945095.png)
![N-(2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4945098.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxyacetamide](/img/structure/B4945108.png)

![5-{[(4-ethoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4945130.png)


